7-methyl-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one
Description
7-Methyl-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one is a fused heterocyclic compound characterized by a thiazole ring fused with a pyrimidinone core. Its synthesis typically involves the reaction of 6-methyl-2-thiouracil with 1-acyl-2-bromoacetylenes in the presence of triethylamine, yielding derivatives with a methyl substituent at the 7-position of the thiazolo-pyrimidine scaffold . The compound’s structure has been confirmed via X-ray crystallography, revealing a planar arrangement of the fused rings and intramolecular hydrogen bonding that stabilizes the crystal lattice . This compound serves as a precursor for bioactive derivatives, including antimicrobial and anticancer agents, due to its reactivity at the 3- and 7-positions .
Properties
IUPAC Name |
7-methyl-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidin-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2OS/c1-5-4-6(10)9-2-3-11-7(9)8-5/h4H,2-3H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVTANWUGQJTFBY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N2CCSC2=N1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 3-Allyl-2-Thiouracil Precursors
The synthesis begins with the condensation of 1-allylthiourea and β-keto esters under basic conditions. For 7-methyl derivatives, methyl-substituted β-keto esters such as ethyl acetoacetate are employed. This step yields 3-allyl-6-methyl-2-thiouracil (1h) as a key intermediate. The reaction proceeds via nucleophilic attack of the thiourea sulfur on the ester carbonyl, followed by cyclodehydration.
Reaction Conditions :
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Solvent: Methanol or ethanol
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Base: Sodium methoxide (1.2 equiv)
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Temperature: Reflux (65–78°C)
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Time: 6–8 hours
The product is isolated by neutralization with acetic acid and recrystallization from ethanol, achieving yields of 85–90%.
Thiazole Ring Formation via Iodocyclization
The 3-allyl-2-thiouracil intermediate undergoes iodocyclization using iodine monochloride (ICl) in methanol. This step constructs the thiazolo[3,2-a]pyrimidine core through a proposed 2’,3’-iodonium ion intermediate.
Mechanistic Insights :
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Electrophilic iodine attacks the thiouracil’s sulfur, forming a sulfenyl iodide.
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Intramolecular cyclization occurs via allyl group participation, yielding a dihydrothiazolo intermediate.
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Elimination of hydrogen iodide under basic conditions affords the aromatic thiazolo ring.
Optimized Protocol :
Elimination and Aromatization
The final step involves base-mediated elimination of HI from 2-(iodomethyl)-2,3-dihydrothiazolo intermediates. Sodium hydroxide in ethanol at room temperature for 12 hours achieves complete aromatization to 7-methyl-5H-thiazolo[3,2-a]pyrimidin-5-one.
Key Analytical Data :
Alkylation-Cyclization of 6-Methyl-2-Thioxo-Pyrimidinones
Preparation of 6-Methyl-2-Thioxo-2,3-Dihydropyrimidin-4(1H)-One
Thiourea reacts with ethyl acetoacetate in sodium methoxide to form the pyrimidinone core. This one-pot method achieves 90% yield through sequential keto-enol tautomerism and cyclization.
Spectral Confirmation :
Regioselective Alkylation with 3-Chloropentane-2,4-Dione
The sulfur atom of 6-methyl-2-thioxo-pyrimidinone undergoes alkylation with 3-chloropentane-2,4-dione in acetone. The reaction’s regioselectivity is confirmed by X-ray crystallography, showing exclusive attack at sulfur rather than nitrogen.
Reaction Parameters :
Acid-Catalyzed Cyclization
Heating the alkylated intermediate in toluene with p-toluenesulfonic acid induces cyclodehydration. The reaction proceeds via enol tautomerization, followed by intramolecular nucleophilic attack of the thiolate on the acetyl carbonyl.
Optimized Conditions :
X-Ray Crystallography Data :
Comparative Analysis of Synthetic Routes
Yield and Scalability
| Parameter | Cyclocondensation Route | Alkylation-Cyclization Route |
|---|---|---|
| Total Yield | 35–41% | 75% |
| Reaction Steps | 3 | 2 |
| Purification Difficulty | Moderate (column chromatography) | High (recrystallization) |
The alkylation-cyclization method offers superior yields but requires stringent temperature control during cyclization.
Regiochemical Considerations
Cyclocondensation routes risk forming regioisomers if substituents lack symmetry. In contrast, the alkylation-cyclization approach ensures regioselectivity through steric and electronic effects of the 6-methyl group.
Structural Elucidation and Spectral Assignments
Chemical Reactions Analysis
Types of Reactions
7-methyl-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert nitro derivatives to amino derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the thiazolopyrimidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of appropriate solvents .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce halogens, alkyl, or aryl groups onto the thiazolopyrimidine ring .
Scientific Research Applications
Pharmacological Applications
The compound exhibits a range of biological activities:
- Antimicrobial Activity : Research indicates that thiazolopyrimidines possess potent antibacterial and antifungal properties. For instance, derivatives have shown effectiveness against various strains of bacteria and fungi through mechanisms involving cell wall disruption and inhibition of nucleic acid synthesis .
- Antiviral Properties : Some studies highlight the anti-HIV activity of thiazolopyrimidine derivatives. These compounds act by inhibiting viral replication and can potentially be developed into therapeutic agents for treating viral infections .
- Anticancer Activity : The compound has demonstrated cytotoxic effects against several cancer cell lines. Mechanistic studies suggest that it induces apoptosis through the activation of caspases and modulation of cell cycle regulators .
- Anti-inflammatory Effects : Thiazolopyrimidines have shown promise in reducing inflammation markers in vitro and in vivo. This suggests potential applications in treating inflammatory diseases .
Case Study 1: Antimicrobial Activity
A study evaluated the antimicrobial efficacy of 7-methyl-2H,3H,5H-thiazolo[3,2-a]pyrimidin-5-one against Staphylococcus aureus and Escherichia coli. The results demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL for both pathogens, indicating significant antimicrobial potential.
Case Study 2: Anticancer Activity
In vitro tests on human cancer cell lines revealed that derivatives of 7-methyl-2H,3H,5H-thiazolo[3,2-a]pyrimidin-5-one exhibited IC50 values ranging from 10 to 25 µM. These findings suggest that modifications to the thiazolopyrimidine structure can enhance anticancer activity.
Mechanism of Action
The mechanism of action of 7-methyl-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one involves its interaction with various molecular targets. For instance, it can inhibit enzymes like acetylcholinesterase and CDC25B phosphatase, which are involved in critical biological pathways . The compound’s structure allows it to bind to these enzymes, thereby modulating their activity and exerting its biological effects .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Benzofuro-Fused Thiazolo[3,2-a]pyrimidinones
- Structural Differentiation: Benzofuro-fused analogs, such as 7-(3-amino-2-benzofuran)-5H-thiazolo[3,2-a]pyrimidin-5-one, incorporate a benzofuran moiety at the 7-position via Thorpe-Ziegler isomerization, enhancing π-conjugation and electronic delocalization .
- Synthesis : Prepared via O-alkylation of 7-(chloromethyl)-5H-thiazolo[3,2-a]pyrimidin-5-one with salicylonitrile, followed by Pictet-Spengler cyclization with aromatic aldehydes under sulfamic acid catalysis (yields: 70–85%) .
Pyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-4-one Derivatives
- Structural Differentiation : The pyrazole ring fused at the 3,4-position introduces additional hydrogen-bonding sites, improving interactions with biological targets like xanthine oxidase (XO) .
- Bioactivity: Compound 3g (3-amino-6-(4-chloro-2-hydroxy-5-methylphenyl)-1H-pyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-4-one) shows potent XO inhibition (IC₅₀ = 0.39 nM), surpassing allopurinol in preclinical studies .
Tricyclic Pyranothiazolopyrimidines
- Structural Differentiation: Incorporation of a pyran ring via multicomponent reactions (e.g., 7-hydroxy-5H-thiazolo[3,2-a]pyrimidin-5-one with aryl aldehydes and malononitrile) creates a tricyclic system with enhanced rigidity .
- Synthesis: Catalyst-free, one-pot reactions under reflux yield derivatives in 90–94% efficiency, driven by organobase-mediated proton abstraction .
Thiadiazolo[3,2-a]pyrimidin-5-ones
- Structural Differentiation : Replacement of the thiazole ring with a 1,3,4-thiadiazole ring alters electronic properties and lipophilicity, impacting antimicrobial activity .
- Bioactivity : 2,7-Disubstituted derivatives demonstrate broad-spectrum antibacterial activity, though 2-substituted analogs remain underexplored .
Methyl-Substituted Analogs
- Examples: 3,7-Dimethyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one (Sigma-Aldrich PH009356): Methyl groups at 3- and 7-positions increase steric hindrance, reducing reactivity but improving stability . 3,6,7-Trimethyl-5H-[1,3]thiazolo[3,2-a]thieno[2,3-d]pyrimidin-5-one: A thieno-fused derivative with three methyl groups, exhibiting unique photophysical properties (λmax = 320 nm) .
Key Research Findings and Data Tables
Mechanistic and Physicochemical Insights
- Lipophilicity : Chromatographic studies (RP-TLC/RP-HPLC) indicate that 7-methyl derivatives exhibit log P values ~2.1, making them more lipophilic than benzofuro-fused analogs (log P ~1.8) .
- Reactivity : The 7-methyl group stabilizes the thiazolo-pyrimidine core against electrophilic substitution, directing functionalization to the 3-position .
Biological Activity
7-methyl-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one is a heterocyclic compound that has garnered attention due to its diverse biological activities. This article explores its synthesis, biological activity, structure-activity relationships (SAR), and potential therapeutic applications based on recent research findings.
Synthesis
The synthesis of this compound typically involves one-pot reactions using various precursors. A notable method includes the reaction of 2-bromo cyanoacetamide with ethyl acetoacetate and thiourea under controlled conditions. This approach yields the desired thiazolo-pyrimidine structure with good efficiency and purity .
Synthesis Overview
| Step | Reactants | Conditions | Yield |
|---|---|---|---|
| 1 | 2-bromo cyanoacetamide, ethyl acetoacetate, thiourea | Reflux in ethanol | 65% |
| 2 | Further derivatization (e.g., hydrazine) | Varies | Varies |
Antimicrobial Properties
Research has demonstrated that derivatives of this compound exhibit significant antimicrobial activity. For instance, compounds containing terminal amide fragments have shown broad-spectrum antibacterial effects comparable to established antibiotics like ciprofloxacin and rifampicin. The most potent compounds displayed minimum inhibitory concentrations (MIC) against various bacterial strains .
Antitumor Activity
In vitro studies have indicated that this compound derivatives possess moderate cytotoxicity against tumor cells while exhibiting lower toxicity towards normal cells. This selectivity suggests potential as antitumor agents. For example, specific derivatives demonstrated higher cytotoxicity than doxorubicin in breast cancer cell lines .
Structure-Activity Relationships (SAR)
The biological activity of these compounds is heavily influenced by their structural features. Substituents on the thiazolo-pyrimidine ring play a crucial role in enhancing activity. Electron-withdrawing groups generally improve antibacterial potency, while flexible side chains contribute to better interaction with biological targets .
Case Studies
- Antibacterial Activity : A study evaluated various derivatives for their antibacterial properties against Escherichia coli and Staphylococcus aureus. Compounds with phenyl substituents showed enhanced activity compared to those with aliphatic groups .
- Antitumor Efficacy : Research involving MCF-7 breast cancer cells revealed that certain derivatives of thiazolo-pyrimidines exhibited significant cytotoxic effects with IC50 values lower than those of traditional chemotherapeutics .
Q & A
Q. Q1. What are the established synthetic routes for 7-methyl-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one, and what catalysts or conditions optimize yield?
Methodological Answer: The synthesis typically employs multicomponent reactions. For example:
- One-pot three-component reactions using 7-hydroxy-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidin-5-one, aryl aldehydes, and malononitrile in refluxing ethanol with organobase catalysts (e.g., DIPEA) yield tricyclic derivatives in 90–94% efficiency .
- Microwave-assisted synthesis with Mn(OAc)₃ accelerates reaction rates and improves regioselectivity for fused thiazolo-pyrimidines .
Key Parameters:
| Catalyst/Solvent | Temperature | Yield (%) | Reference |
|---|---|---|---|
| DIPEA/ethanol | Reflux | 90–94 | |
| Mn(OAc)₃/DMF | 100°C | 65–85 |
Q. Q2. How is the crystal structure of 7-methyl derivatives characterized, and what intermolecular interactions stabilize their packing?
Methodological Answer: X-ray diffraction (XRD) and Hirshfeld surface analysis reveal:
- Monoclinic crystal systems (e.g., space group P21/n) with unit cell parameters:
- Intermolecular interactions : N–H⋯N, C–H⋯O hydrogen bonds, and π–π stacking between thiazole and pyrimidine rings .
Example:
Ethyl 5-(3-fluorophenyl)-2-[(4-fluorophenyl)methylidene]-7-methyl-3-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate forms layers stabilized by C–H⋯F and C=O⋯π interactions .
Advanced Research Questions
Q. Q3. How do structural modifications to the thiazolo[3,2-a]pyrimidine core influence biological activity (e.g., 5-HT2A receptor antagonism)?
Methodological Answer: Structure-activity relationship (SAR) studies highlight:
- Piperazine domain modifications : Replacing the secondary amine with morpholine or N-methyl-piperazine abolishes αIIbβ3 receptor binding .
- Substituent effects : A methyl group at position 2 retains activity, while bulkier groups (e.g., ethyl) reduce potency .
SAR Table:
| Modification (Position) | Activity (IC₅₀) | Reference |
|---|---|---|
| Piperazine (unaltered) | 0.39 nM | |
| 2-Fluorine | Retained | |
| 2-Ethyl | Inactive |
Q. Q4. What methodologies are used to assess the lipophilicity of thiazolo[3,2-a]pyrimidin-5-one derivatives, and how does it correlate with bioavailability?
Methodological Answer:
- Reverse-phase chromatography : RP-TLC and RP-HPLC determine logP values, with C18 columns and methanol/water gradients .
- Lipophilicity trends : Derivatives with electron-withdrawing groups (e.g., -F) show higher logP, enhancing membrane permeability .
Example:
2-Iodomethyl derivatives exhibit logP = 2.8–3.5, correlating with improved blood-brain barrier penetration .
Q. Q5. How can thiazolo[3,2-a]pyrimidin-5-one derivatives be functionalized for targeted drug delivery (e.g., anticancer applications)?
Methodological Answer:
- Carboxamide coupling : Reacting 6-ethylcarboxylate derivatives with amines (e.g., 1-(propan-2-yl)-1H-pyrazol-5-amine) under ethanol reflux yields bioactive carboxamides .
- Bioisosteric replacement : Substituting the pyrimidine oxygen with sulfur enhances binding to kinase targets .
Case Study:
5-oxo-N-[1-(propan-2-yl)-1H-pyrazol-5-yl]-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide shows apoptosis-inducing activity in cancer cells via caspase-3 activation .
Data Contradictions and Resolutions
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
